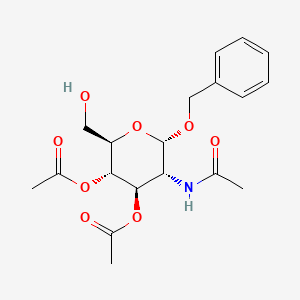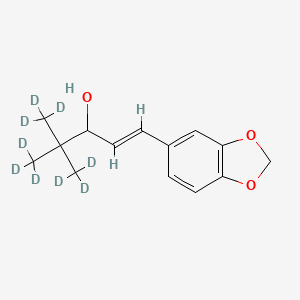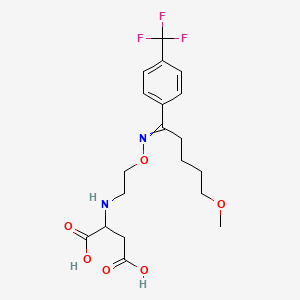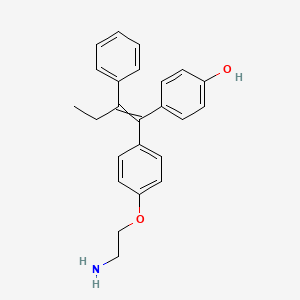![molecular formula C₂₈H₂₄ClNO₂ B1141148 1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone CAS No. 184764-13-4](/img/structure/B1141148.png)
1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar quinoline derivatives often involves intricate chemical reactions, highlighting the complexity and precision required in creating such compounds. For example, the synthesis of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative demonstrated significant antiproliferative activity, showcasing the careful manipulation of molecular structures to achieve desired biological effects (L. D. Via et al., 2008).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray diffraction and density functional theory (DFT), provides insights into the arrangement and geometry of atoms within a compound. For instance, a study on isomeric structures of ethanone derivatives using X-ray and DFT revealed strong intramolecular hydrogen bonds and specific framework structures due to C–H…π and π···π interactions, crucial for understanding the molecular foundation of their chemical behavior (Șahin et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives often result in compounds with significant biological activity. The carbon-14 radiosynthesis of a quinolin-2(1H)-one derivative highlighted the methodological advancements in the synthesis of complex molecules for pharmacological studies (S. Kitson et al., 2010).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are pivotal for their application in various fields. A detailed theoretical vs. experimental survey using DFT and TD-DFT computational methods on a chloro-hydroxyphenyl ethanone compound provided valuable insights into its hydrogen-bonded crystal structure, enhancing our understanding of its physical characteristics (D. Majumdar, 2016).
Chemical Properties Analysis
Analyzing the chemical properties, including reactivity, stability, and interactions with other molecules, is essential for exploiting these compounds' potential. For instance, the study of vinylene-bridged ferrocene-hydroquinone complexes revealed unusual structural changes through proton-coupled electron transfer, illustrating the dynamic chemical properties these molecules can exhibit (M. Kurihara et al., 2001).
Scientific Research Applications
Synthesis and Characterization of Derivatives
Synthesis of Complex Compounds The compound 1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone has been a subject of interest in the synthesis of more intricate chemical structures. For instance, Patel et al. (2008) describe the synthesis of azetidinone and thiazolidinone derivatives involving a similar quinolyl-vinyl-phenyl compound. These derivatives were subjected to antibacterial, antifungal, and antitubercular screening, indicating the potential biomedical applications of such compounds (Patel, Mistry & Desai, 2008). Similarly, Desai et al. (2012) synthesized novel quinoline-thiazole derivatives, also demonstrating significant antibacterial and antifungal activities (Desai, Shihory, Rajpara & Dodiya, 2012).
Antimicrobial Activity A considerable amount of research has focused on the antimicrobial properties of compounds related to the one . Dave et al. (2013) synthesized a derivative that showed potential antimicrobial activity against various bacteria, indicating the relevance of such compounds in developing new antimicrobial agents (Dave, Patel, Nimavat, Vyas & Patel, 2013).
Synthesis for Bioimaging Applications The compound's derivative has been developed as a dual-modal probe for pH detection, suggesting its potential in biological and chemical sensing applications. Zhu et al. (2018) reported significant changes in fluorescence intensity and colorimetric responses based on pH, indicating its utility in bioimaging (Zhu, Li, Mu, Zeng, Redshaw & Wei, 2018).
Novel Synthetic Methods and Characterization
Ultrasound-Assisted Synthesis Frites et al. (2022) demonstrated the ultrasound-assisted Wittig reaction as a method for synthesizing 3-substituted 4-chloroquinolines and quinolin-4(1H)-ones. This method presents an efficient approach to generate libraries of compounds with extended π-conjugated systems, showcasing the versatility in synthesizing structurally diverse derivatives (Frites, Khalfaoui, Hammal, Silva & Silva, 2022).
Superelectrophilic Activation in Synthesis Ryabukhin et al. (2014) explored the superelectrophilic activation of N-aryl amides for synthesizing quinolin-2(1H)-one derivatives. This method highlights advanced synthetic strategies for obtaining compounds with potential biological activities (Ryabukhin, Gurskaya, Fukin & Vasilyev, 2014).
properties
IUPAC Name |
1-[2-[3-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClNO2/c1-19(31)26-8-3-2-6-21(26)12-16-28(32)23-7-4-5-20(17-23)9-14-25-15-11-22-10-13-24(29)18-27(22)30-25/h2-11,13-15,17-18,28,32H,12,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSTWJFMJOWIJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[3-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











